1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and fluorophenoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of fluorine atoms and pyrazole ring structure. This combination enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13F2N3O2 |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13F2N3O2/c18-12-5-7-13(8-6-12)20-17(23)15-9-10-22(21-15)11-24-16-4-2-1-3-14(16)19/h1-10H,11H2,(H,20,23) |
InChI Key |
QPGHYLIACGJAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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